molecular formula C8H12N2O3S B1517271 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide CAS No. 1036570-75-8

2-amino-4-methoxy-N-methylbenzene-1-sulfonamide

Cat. No. B1517271
M. Wt: 216.26 g/mol
InChI Key: ZHWWTCXIXHPJMY-UHFFFAOYSA-N
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Description

“2-amino-4-methoxy-N-methylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C8H12N2O3S . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of “2-amino-4-methoxy-N-methylbenzene-1-sulfonamide” consists of a benzene ring substituted with an amino group, a methoxy group, and a N-methylsulfonamide group .


Physical And Chemical Properties Analysis

“2-amino-4-methoxy-N-methylbenzene-1-sulfonamide” is a solid at room temperature . It has a molecular weight of 216.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Antitumor Applications

Sulfonamide compounds, including those structurally related to "2-amino-4-methoxy-N-methylbenzene-1-sulfonamide," have been evaluated for their antitumor activities. High-throughput screening and cell-based antitumor screens have identified certain sulfonamides as potent cell cycle inhibitors, leading to their progression into clinical trials. These compounds disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, indicating their potential as oncolytic small molecules. The use of high-density oligonucleotide microarray analysis has further characterized these sulfonamides based on gene expression changes, shedding light on the drug-sensitive cellular pathways (Owa et al., 2002).

Enzyme Inhibition

Several sulfonamides, including derivatives structurally similar to "2-amino-4-methoxy-N-methylbenzene-1-sulfonamide," have shown efficacy as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. This specificity suggests potential applications as antitumor agents, given the enzyme's role in regulating pH in tumor cells and thus influencing their growth and metastasis. The inhibition profile of these compounds against carbonic anhydrase IX, compared to other isozymes, highlights the possibility of designing more potent and selective inhibitors (Ilies et al., 2003).

Environmental Degradation of Antibiotics

Research has also explored the environmental degradation of sulfonamide antibiotics, including pathways initiated by microbial action. For instance, studies on Microbacterium sp. strain BR1 have revealed an unusual degradation pathway for sulfamethoxazole, involving ipso-hydroxylation followed by fragmentation, indicating a microbial strategy to eliminate these compounds from the environment. This process results in the release of sulfite and other transformation products, providing insights into the biodegradation of sulfonamides in natural settings (Ricken et al., 2013).

Role in Drug Design

Sulfonamides, including those related to "2-amino-4-methoxy-N-methylbenzene-1-sulfonamide," play a critical role in drug design due to their presence in many marketed drugs across various therapeutic classes. Their utility stems from their ability to mimic the natural substrates of enzymes or to act as isosteres for bioactive molecules, thereby modulating biological activity. The sulfonamide group's versatility in medicinal chemistry underscores its importance in the development of new therapeutic agents (Kalgutkar et al., 2010).

properties

IUPAC Name

2-amino-4-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-4-3-6(13-2)5-7(8)9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWWTCXIXHPJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-methoxy-N-methylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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